2-(Tetrahydro-2H-pyran-3-YL)ethanamine

Beschreibung

The exact mass of the compound 2-(Tetrahydro-2H-pyran-3-YL)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Tetrahydro-2H-pyran-3-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tetrahydro-2H-pyran-3-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(oxan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNKOCGKABTGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598087 | |

| Record name | 2-(Oxan-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98430-09-2 | |

| Record name | 2-(Oxan-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-(Tetrahydro-2H-pyran-3-YL)ethanamine molecular weight and formula

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-3-YL)ethanamine

Introduction and Strategic Overview

2-(Tetrahydro-2H-pyran-3-YL)ethanamine is a heterocyclic organic compound featuring a saturated six-membered tetrahydropyran (THP) ring substituted with an ethanamine side chain. While a discrete chemical entity, its primary significance in the scientific community, particularly for researchers in drug development, lies in its role as a versatile chemical building block. The THP moiety is considered a "privileged scaffold" in medicinal chemistry. This is because its favorable physicochemical properties—such as improved aqueous solubility, metabolic stability, and a three-dimensional structure that can effectively probe biological target binding pockets—make it a desirable component in the design of novel therapeutic agents.

This guide provides a comprehensive technical overview of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine, detailing its core properties, structure, potential applications derived from the utility of the THP scaffold, and essential safety protocols for laboratory handling.

Core Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in synthesis and research. The properties of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| CAS Number | 98430-09-2 | [1] |

| Appearance | Solid | |

| Predicted Boiling Point | 200.5 ± 13.0 °C | [1] |

| Predicted Density | 0.931 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 10.31 ± 0.10 | [1] |

| SMILES String | NCCC1CCCOC1 | |

| InChI Key | XKNKOCGKABTGEP-UHFFFAOYSA-N |

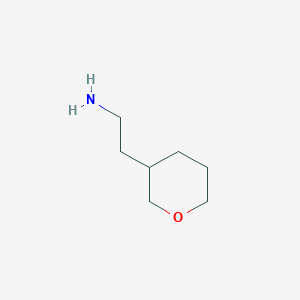

Molecular Structure and Visualization

The spatial arrangement of atoms dictates the reactivity and interaction of a molecule with biological systems. The structure of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine consists of a central tetrahydropyran ring with an ethylamine group attached at the 3-position.

Caption: 2D representation of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine.

Role in Synthesis and Drug Discovery

The true utility of this compound is realized in its application as a synthetic intermediate. The primary amine group is a highly reactive functional handle, serving as a nucleophile for a wide range of chemical transformations, including amide bond formation, reductive amination, and alkylation. This allows for its conjugation to other molecular fragments, a cornerstone of combinatorial chemistry and lead optimization.

The tetrahydropyran scaffold itself is prevalent in numerous pharmacologically active molecules. Its incorporation can enhance drug-like properties. Research has shown that pyran and its derivatives are being investigated for their potential in treating a variety of diseases.[2]

-

Central Nervous System (CNS) Disorders: Asymmetric pyran derivatives have been explored as triple uptake inhibitors for treating major depressive disorder, demonstrating the scaffold's utility in neuroscience.[3]

-

Metabolic Diseases: Certain 2-phenyl-5-heterocyclyl-tetrahydro-2h-pyran-3-amine compounds have been investigated as DPP-IV inhibitors, which are agents for treating type 2 diabetes.[4]

-

Neurodegenerative Diseases: The pyran core is a subject of research for developing new drugs effective against Alzheimer's disease.[2]

The logical progression from a simple building block to a potential therapeutic agent is outlined below.

Caption: Role of the building block in the drug discovery pipeline.

Experimental Protocols: Safety and Handling

Given its hazard profile, strict adherence to safety protocols is mandatory when handling 2-(Tetrahydro-2H-pyran-3-YL)ethanamine. It is classified as an irritant that can cause serious eye damage.[1]

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05, GHS07 | Danger | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage |

| STOT - Single Exposure | GHS07 | Danger | H335: May cause respiratory irritation |

Step-by-Step Safe Handling Protocol

-

Engineering Controls: All handling of the solid compound must be performed within a certified chemical fume hood to mitigate inhalation risk (addresses H335).

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that form a complete seal around the eyes. Standard safety glasses are insufficient due to the risk of serious eye damage (addresses H318).

-

Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Discard gloves immediately if contamination occurs (addresses H315).

-

Body Protection: A standard laboratory coat must be worn and fully buttoned.

-

-

Dispensing and Weighing:

-

When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust.

-

If creating a solution, add the solid slowly to the solvent to prevent splashing.

-

-

Spill and Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate and urgent medical attention.

-

Small Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Causality Note: The stringent requirement for sealed goggles and immediate flushing is a direct consequence of the H318 hazard statement ("Causes serious eye damage"). This is a more severe classification than simple eye irritation and necessitates a higher level of precaution to prevent irreversible injury.

Conclusion

2-(Tetrahydro-2H-pyran-3-YL)ethanamine is a valuable chemical intermediate whose significance is derived from the advantageous properties of its core tetrahydropyran scaffold. For researchers and scientists in drug development, it represents a versatile starting point for synthesizing more complex molecules targeting a wide array of therapeutic areas. Its utility, however, must be balanced with a thorough understanding and implementation of appropriate safety measures due to its irritant and corrosive nature.

References

- 2-(Tetrahydro-2H-pyran-3-yl)ethanamine AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/chm0034234]

- 2-(TETRAHYDRO-2H-PYRAN-3-YL)ETHANAMINE | 98430-09-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82405908.htm]

- WO2020039025A1 - Method for preparing 2-[(3r)-3-methylmorpholin-4-yl]-4-[1-methyl-1h-pyrazol-5-yl) - Google Patents. [URL: https://patents.google.

- Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3954133/]

- (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22648120]

- Tetrahydropyran synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrahydropyrans.shtm]

- Tetrahydropyran-2-ylmethylamine hydrochloride | C6H14ClNO | CID 43811037 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydropyran-2-ylmethylamine-hydrochloride]

- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4925]

- Zydus Cadila's new 2-phenyl-5-heterocyclyl-tetrahydro-2h-pyran-3-amine compounds in pipeline for diabetes type 2 | New Drug Approvals. [URL: https://newdrugapprovals.org/2015/11/13/zydus-cadilas-new-2-phenyl-5-heterocyclyl-tetrahydro-2h-pyran-3-amine-compounds-in-pipeline-for-diabetes-type-2/]

- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. [URL: https://patents.google.

- 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12258737]

- (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IN/en/product/fluorochem/fluh99c857a9]

- (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd09056863]

- Ethylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ethylamine]

- N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8853106.htm]

- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9738202/]

- Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3) - Cheméo. [URL: https://www.chemeo.com/cid/41-361-9/Ethanamine-2-methoxy-.php]

- Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303043/]PMC8303043/]

Sources

- 1. 2-(TETRAHYDRO-2H-PYRAN-3-YL)ETHANAMINE | 98430-09-2 [chemicalbook.com]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Tetrahydro-2H-pyran-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(Tetrahydro-2H-pyran-3-yl)ethanamine. With the empirical formula C₇H₁₅NO and a molecular weight of 129.20, this molecule incorporates a saturated tetrahydropyran ring and a primary ethylamine side chain, features that yield distinct and interpretable spectroscopic signatures. This document serves as a technical resource for scientists engaged in synthesis, quality control, and drug development, offering a foundational understanding of the molecule's structural verification through modern analytical techniques.

Molecular Structure and Spectroscopic Overview

A robust analytical workflow is essential for the unambiguous structural confirmation of synthesized compounds. For 2-(Tetrahydro-2H-pyran-3-yl)ethanamine, a multi-technique approach provides complementary information, creating a self-validating system for structural elucidation.

-

¹H and ¹³C NMR reveal the carbon-hydrogen framework and the electronic environment of each atom.

-

IR Spectroscopy identifies key functional groups, specifically the primary amine (N-H) and the ether (C-O) linkages.

-

Mass Spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns, further corroborating the proposed structure.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the connectivity and chemical environment of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2-(Tetrahydro-2H-pyran-3-yl)ethanamine is complex due to the number of chemically non-equivalent protons and diastereotopicity within the pyran ring. The signals from the protons on the tetrahydropyran ring are expected to appear in the range of approximately 1.2 to 4.0 ppm. Protons closer to the electron-withdrawing oxygen atom (e.g., at C2 and C6) will be deshielded and appear further downfield.[1][2] The ethylamine side chain protons will also exhibit characteristic shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assigned Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H | Labile protons, chemical shift is concentration and solvent dependent. |

| CH₂-NH₂ | 2.7 - 2.9 | Triplet (t) | 2H | Adjacent to the electron-withdrawing amine group. |

| CH₂-CH₂-NH₂ | 1.4 - 1.6 | Multiplet (m) | 2H | Aliphatic chain protons. |

| Ring Protons (C2-H, C6-H) | 3.3 - 4.0 | Multiplets (m) | 3H | Alpha to the ring oxygen, resulting in a downfield shift. |

| Ring Protons (C3-H, C4-H, C5-H) | 1.2 - 2.0 | Multiplets (m) | 6H | Complex overlapping signals from the saturated ring system. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this molecule, seven distinct signals are expected. Similar to ¹H NMR, carbons bonded to the oxygen atom are significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C2 | 70 - 75 | Carbon adjacent to the ring oxygen. |

| C6 | 65 - 70 | Carbon adjacent to the ring oxygen. |

| C4 | 25 - 30 | Standard aliphatic carbon in a six-membered ring. |

| C5 | 22 - 28 | Standard aliphatic carbon in a six-membered ring. |

| C3 | 35 - 40 | Substituted carbon on the ring. |

| CH₂-NH₂ | 40 - 45 | Carbon adjacent to the amine group. |

| CH₂-CH₂-NH₂ | 30 - 35 | Aliphatic chain carbon. |

Standard NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or 400 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition: Acquire spectra at ambient temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[4] Typically, 16 to 64 scans are averaged for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[4]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Spectral Interpretation

The IR spectrum of 2-(Tetrahydro-2H-pyran-3-yl)ethanamine is expected to show key absorbances corresponding to its primary amine and ether functionalities.

-

N-H Stretch: Primary amines (R-NH₂) typically exhibit two distinct, sharp to medium intensity bands in the 3300-3500 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the pyran ring and ethyl side chain will appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[7]

-

N-H Bend: The scissoring vibration of the -NH₂ group usually appears as a medium to strong band in the range of 1590-1650 cm⁻¹.[8]

-

C-O Stretch: The most prominent feature for the ether group is a strong C-O stretching absorption between 1085-1150 cm⁻¹.[8][9]

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Alkane | C-H Stretch | 2850 - 2960 | Strong, Sharp |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Ether | C-O Stretch | 1085 - 1150 | Strong |

Standard IR Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.[10]

Spectral Interpretation

For 2-(Tetrahydro-2H-pyran-3-yl)ethanamine (MW = 129.20), under typical soft ionization conditions like Electrospray Ionization (ESI), the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 130.2.

Under harder ionization conditions like Electron Ionization (EI), fragmentation is expected. The fragmentation of cyclic ethers and amines is well-documented.[11][12] Key fragmentation pathways often involve cleavage alpha to the heteroatom (oxygen or nitrogen) because it leads to the formation of a stable carbocation or radical cation.[10][12]

Key Predicted Fragments:

-

m/z 100: Loss of the ethylamine group (-CH₂CH₂NH₂) as a neutral radical, followed by ring opening and rearrangement.

-

m/z 85: Cleavage of the C-C bond between the ring and the side chain.

-

m/z 44: Fragment corresponding to [CH₂CH₂NH₂]⁺.

-

m/z 30: A common fragment for primary amines, [CH₂=NH₂]⁺, formed via alpha-cleavage.

Caption: A plausible mass spectrometry fragmentation pathway.

Standard MS Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent mixture, such as methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the infusion needle to generate a fine spray of charged droplets. A heated desolvation gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and the resulting signal is processed to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 2-(Tetrahydro-2H-pyran-3-yl)ethanamine. Each technique offers unique and complementary data points that, when integrated, confirm the molecular weight, identify key functional groups, and map the carbon-hydrogen framework. This guide outlines the expected spectral features and standard protocols, serving as a valuable resource for the verification and analysis of this compound in research and development settings.

References

-

El-Hefnawy, G. B., et al. (2018). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. Available at: [Link][11]

-

Chertkov, V. A., et al. (2012). The Parameters of the 1H and 13C NMR Spectra in the Series of Isotopomers of THF. ResearchGate. Available at: [Link][1]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][5]

-

Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Available at: [Link][13]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link][8]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][12]

-

NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. Available at: [Link][14]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link][6]

-

The Royal Society of Chemistry. (2011). Supplementary Information for General. 1H and 13C NMR spectra. Available at: [Link][3]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link][10]

-

Taleb, M., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link][4]

-

PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine. Available at: [Link]

-

Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Available at: [Link][9]

-

De La Mora, A. (2010). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

NIST. 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydropyran(142-68-7) 13C NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]- [webbook.nist.gov]

Conformational analysis of the tetrahydropyran ring in 2-(Tetrahydro-2H-pyran-3-YL)ethanamine

An In-Depth Technical Guide to the Conformational Analysis of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its non-planar, chair-like conformation directly influences the three-dimensional arrangement of substituents, which in turn governs molecular recognition and biological activity. This guide provides an in-depth, technical examination of the conformational analysis of a representative substituted THP, 2-(Tetrahydro-2H-pyran-3-YL)ethanamine. We will explore the synergistic application of experimental techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and computational methodologies, including Molecular Mechanics (MM) and Density Functional Theory (DFT). The objective is to provide researchers with a robust framework for elucidating the conformational landscape of substituted saturated heterocycles, explaining not only the protocols but the fundamental principles and strategic reasoning that underpin a comprehensive analysis.

Introduction: The Significance of the Tetrahydropyran Motif

The tetrahydropyran ring system is a cornerstone of modern drug discovery.[2] As a bioisostere of cyclohexane with reduced lipophilicity and the potential for hydrogen bonding via the ring oxygen, it offers a versatile tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[2] The conformational behavior of the THP ring, like its carbocyclic analogue cyclohexane, is dominated by a low-energy chair conformation. The orientation of substituents in either axial or equatorial positions dictates the molecule's overall shape and its ability to interact with biological targets such as enzymes and receptors. A thorough understanding of the conformational equilibrium is therefore not an academic exercise, but a critical prerequisite for rational drug design.

Our model compound, 2-(Tetrahydro-2H-pyran-3-YL)ethanamine, features a flexible aminoethyl substituent at the C3 position. Unlike substituents at the anomeric C2 or C6 positions, the conformational preference at C3 is primarily governed by steric interactions rather than the anomeric effect.[3][4] This guide will systematically dissect the factors controlling its preferred conformation.

Theoretical Foundations of Tetrahydropyran Conformation

The THP ring is not planar. It adopts a puckered conformation to relieve torsional and angle strain. The lowest energy conformation is the chair , which exists in a dynamic equilibrium with its ring-flipped counterpart.

Caption: Chair-chair interconversion of the tetrahydropyran ring.

Higher energy conformations such as the boat and twist-boat serve as intermediates in the ring-flipping process. For an unsubstituted THP ring, the chair conformation is significantly more stable than the twist-boat by approximately 5.8-6.1 kcal/mol.[5] The transition state for this inversion is about 11 kcal/mol higher in energy than the chair.[5]

For a monosubstituted THP ring, the two chair conformers are no longer energetically equivalent. The substituent can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).

Caption: Equatorial vs. Axial substitution on the C3 carbon.

Generally, substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on C5 and the lone pair on the ring oxygen. The energetic penalty for a group to be in the axial position is quantified by its conformational A-value. For the bulky aminoethyl group, a strong preference for the equatorial position is expected.

Integrated Strategy for Conformational Analysis

A definitive conformational assignment relies on a multi-pronged approach where experimental data and computational results are used to validate each other.

Caption: Workflow for a comprehensive conformational analysis.

Experimental Determination

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is the most powerful tool for studying molecular conformation in solution, as the sample exists in a dynamic equilibrium that reflects its state under physiologically relevant conditions.[6]

Causality Behind the Method: The key principle is the Karplus relationship , which correlates the three-bond coupling constant (³J) between two vicinal protons to the dihedral angle (φ) separating them.[7] Large coupling constants (~10-13 Hz) are indicative of anti-periplanar (180°) or syn-periplanar (0°) relationships, typical of axial-axial or equatorial-equatorial protons in a chair. Small coupling constants (~1-5 Hz) suggest a gauche relationship (~60°), characteristic of axial-equatorial interactions.[8][9]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form of the amine). The choice of solvent is critical, as polar solvents can influence conformational equilibria.[10]

-

Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

-

Signal Assignment: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to unambiguously assign all proton signals, especially the diastereotopic protons on the THP ring.

-

Coupling Constant Extraction: Analyze the multiplets for the protons on the THP ring, particularly H3. The coupling constants between H3 and the two H2 protons (³J_H3,H2a and ³J_H3,H2e), and between H3 and the two H4 protons (³J_H3,H4a and ³J_H3,H4e) are of primary interest.

-

Interpretation:

-

If the aminoethyl group is Equatorial: The H3 proton will be axial. It will have large (~10-12 Hz) axial-axial couplings to H2a and H4a, and small (~2-4 Hz) axial-equatorial couplings to H2e and H4e. The resulting multiplet will appear as a broad triplet of triplets or a quartet.

-

If the aminoethyl group is Axial: The H3 proton will be equatorial. It will only have small (~2-5 Hz) equatorial-axial and equatorial-equatorial couplings to all four neighboring protons. The multiplet will be narrow and complex.

-

X-Ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in its solid, crystalline state.[11]

Causality Behind the Method: This technique determines the precise spatial coordinates of each atom by analyzing the diffraction pattern of X-rays passing through a single crystal.[12] It yields exact bond lengths, bond angles, and torsional angles. However, it is crucial to recognize that the conformation observed in the crystal lattice (the "global minimum" in the solid state) may be influenced by crystal packing forces and might not be the most stable or biologically relevant conformer in solution.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a single crystal of high quality. This is often the most challenging step. For 2-(Tetrahydro-2H-pyran-3-YL)ethanamine, slow evaporation of a solution in a mixed solvent system (e.g., ethanol/ether) or vapor diffusion could be attempted. If the free base is an oil, crystallization of a salt (e.g., hydrochloride or tartrate) is a standard alternative.

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map.[11] Build an atomic model into the map and refine it to obtain the final structure.

-

Analysis: Analyze the refined structure using software like Mercury or ORTEP to visualize the conformation and measure key dihedral angles within the THP ring.[14]

Self-Validation: The quality of the final crystal structure is assessed by statistical parameters such as the R-factor and goodness-of-fit.[12] A low R-factor (typically < 0.05) indicates a good fit between the experimental data and the refined model.

Computational Determination

Computational modeling provides a powerful complement to experimental data, allowing for the quantification of the relative energies of different conformers and the barriers to their interconversion.[15]

Molecular Mechanics (MM): Rapid Conformational Searching

Causality Behind the Method: MM methods use classical physics-based force fields to calculate the steric energy of a molecule. They are computationally inexpensive, making them ideal for rapidly exploring the vast conformational space of a molecule to identify low-energy minima.[16]

Protocol: Conformational Search

-

Structure Building: Build the 3D structure of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine in a molecular modeling software package (e.g., Schrödinger Maestro, MOE).

-

Force Field Selection: Choose a suitable force field, such as MMFFs or OPLS3e, which are well-parameterized for organic molecules.

-

Search Execution: Perform a systematic or stochastic conformational search. The algorithm will rotate all rotatable bonds (including those in the side chain and performing a ring-flip) and minimize the energy of each generated structure.

-

Analysis: Analyze the output to identify unique, low-energy conformers. Pay close attention to the chair conformers with the substituent in the axial and equatorial positions. The relative steric energies provide a first approximation of their stability.

Density Functional Theory (DFT): Accurate Energy Calculations

Causality Behind the Method: DFT is a quantum mechanical method that provides more accurate electronic structure and energy calculations than MM.[17] It is used to refine the geometries and calculate the relative Gibbs free energies of the low-energy conformers identified by the MM search.[18]

Protocol: Geometry Optimization and Energy Calculation

-

Input Preparation: Take the lowest energy conformers from the MM search (e.g., the equatorial and axial chair forms) as starting points.

-

Calculation Setup: Use a quantum chemistry software package (e.g., Gaussian, ORCA). Select a suitable functional and basis set. A common and reliable combination for molecules of this type is the B3LYP functional with the 6-31G(d) basis set.[5][19] Include a solvent model (e.g., PCM or SMD) that matches the solvent used in NMR experiments to account for solvation effects.

-

Execution: Perform a full geometry optimization followed by a frequency calculation for each conformer.

-

Analysis: The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies). It also provides the thermal corrections needed to calculate the Gibbs free energy (ΔG). The relative stability of the conformers is determined by comparing their ΔG values.

Synthesis of Results and Data Presentation

For 2-(Tetrahydro-2H-pyran-3-YL)ethanamine, we anticipate a strong convergence of all methods towards a single dominant conformation.

Expected NMR Data: The ¹H NMR spectrum is expected to show a broad multiplet for the H3 proton with two large coupling constants (~11 Hz) and two smaller ones (~3 Hz), unequivocally indicating an axial position for this proton and, consequently, an equatorial position for the aminoethyl substituent.

Table 1: Predicted ¹H NMR Coupling Constants (Hz) for the H3 Proton

| Interaction | Predicted ³J (Equatorial Subst.) | Predicted ³J (Axial Subst.) | Rationale |

|---|---|---|---|

| H3 (ax) - H2 (ax) | 10 - 13 | N/A | Dihedral angle ~180° |

| H3 (ax) - H4 (ax) | 10 - 13 | N/A | Dihedral angle ~180° |

| H3 (ax) - H2 (eq) | 2 - 5 | N/A | Dihedral angle ~60° |

| H3 (ax) - H4 (eq) | 2 - 5 | N/A | Dihedral angle ~60° |

| H3 (eq) - H2 (ax) | N/A | 2 - 5 | Dihedral angle ~60° |

| H3 (eq) - H4 (ax) | N/A | 2 - 5 | Dihedral angle ~60° |

| H3 (eq) - H2 (eq) | N/A | 1 - 3 | Dihedral angle ~60° |

| H3 (eq) - H4 (eq) | N/A | 1 - 3 | Dihedral angle ~60° |

Expected Computational Data: DFT calculations are expected to show a significant energy difference between the two chair conformers.

Table 2: Predicted Relative Energies from DFT Calculations (B3LYP/6-31G(d))

| Conformer | Relative Gibbs Free Energy (ΔG) in kcal/mol | Predicted Population at 298 K (%) |

|---|---|---|

| Equatorial Aminoethyl | 0.00 | >99% |

| Axial Aminoethyl | > 2.0 | <1% |

The energy difference (ΔG) directly relates to the equilibrium constant (K_eq) via the equation ΔG = -RTln(K_eq). An energy difference of ~2.0 kcal/mol corresponds to an equilibrium mixture containing over 95% of the more stable conformer at room temperature.

Conclusion and Implications for Drug Development

For drug development professionals, this level of conformational certainty is invaluable. It allows for more accurate pharmacophore modeling, structure-based drug design, and interpretation of structure-activity relationships (SAR). Knowing that the amine functional group is projected away from the ring in a specific direction provides a reliable starting point for designing interactions with target proteins, ultimately leading to the development of more potent and selective therapeutic agents.

References

-

Tian, G.-Q., & Shi, M. (2007). Brønsted Acid-Catalyzed Stereoselective Prins-Type Reaction of 2-(Arylmethylene)cyclopropylcarbinols. Organic Letters, 9(13), 2405–2408. Available at: [Link]

-

Plattner, J. J., & Comins, D. L. (2000). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 104(22), 5329–5335. Available at: [Link]

-

Anderson, C. B., & Sepp, D. T. (1968). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 90(13), 3669–3670. Available at: [Link]

-

Wikipedia. (2023). Tetrahydropyran. Available at: [Link]

-

Li, M., et al. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 28(15), 5789. Available at: [Link]

-

Valle, A., & Reyes, F. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 19(12), 667. Available at: [Link]

-

Wikipedia. (2023). Anomeric effect. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Aminoethyl nitrate. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (2023). Karplus equation. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6653. Available at: [Link]

-

Topol, I. A., et al. (1993). The calculations of small molecular conformation energy differences by density functional method. Chemical Physics Letters, 204(5-6), 555-560. Available at: [Link]

-

Roy, R., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 17, 1856–1863. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Aminoethyl or ethylamine?. Available at: [Link]

-

Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Available at: [Link] HARRIS/263-6-hand.pdf

-

Valle, A., & Reyes, F. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(3), 195. Available at: [Link]

-

Pihlaja, K., & Kankare, J. (1970). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 24, 3479-3484. Available at: [Link]

-

Eliel, E. L., et al. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(13), 3669–3670. Available at: [Link]

-

Hu, W.-X., & Xu, F. (2006). Synthesis and X-ray crystallographic analysis of some 1,6-dihydro-1,2,4,5-tetrazines. Journal of Chemical Research, 2006(8), 526-527. Available at: [Link]

-

Rimar, Z., et al. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, 120(19-20), e2112441. Available at: [Link]

-

Kumar, A., et al. (2018). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Conference Proceedings, 1953(1), 030249. Available at: [Link]

-

Ionescu, A. R., et al. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. The Journal of Physical Chemistry A, 109(35), 8096–8105. Available at: [Link]

-

Tormena, C. F. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 15(4), 459-472. Available at: [Link]

-

All About Chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. Available at: [Link]

-

de Oliveira, B. G., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(29), 4165-4173. Available at: [Link]

-

Lee, Y.-L., et al. (2017). Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy. The Journal of Chemical Physics, 146(13), 134306. Available at: [Link]

-

Crawford, J. (2021, February 26). 2-1 Conformational Searches Using Molecular Mechanics [Video]. YouTube. Available at: [Link]

- Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.

-

Chen, Y., et al. (2024). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. ACS Omega. Available at: [Link]

-

LibreTexts Chemistry. (2019). 2.7: NMR - Interpretation. Available at: [Link]

-

University of California, Irvine. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. Available at: [Link]

-

ResearchGate. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Available at: [Link]

-

ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Available at: [Link]

-

PubMed. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Available at: [Link]

-

Untold Science Stories. (2019, March 12). Anomeric Effect(with All important factors) [Video]. YouTube. Available at: [Link]

-

JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. PubChem Compound Database. Available at: [Link]

-

Pinto, B. M., et al. (2013). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. PLoS ONE, 8(1), e54416. Available at: [Link]

-

CONICET. (n.d.). A Set of Hands-On Exercises on Conformational Analysis. Available at: [Link]

-

Physics LibreTexts. (2022). X-ray Protein Crystallography. Available at: [Link]

-

Magnetic Resonance in Chemistry. (1995). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Available at: [Link]

-

Journal of Medicinal Chemistry. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3-Thienyl)ethanamine. PubChem Compound Database. Available at: [Link]

-

Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available at: [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. auremn.org.br [auremn.org.br]

- 7. Karplus equation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Sci-Hub. The calculations of small molecular conformation energy differences by density functional method / Chemical Physics Letters, 1993 [sci-hub.kr]

- 19. pubs.aip.org [pubs.aip.org]

Application Notes & Protocols: N-Alkylation of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine

Abstract

N-alkylated derivatives of 2-(tetrahydro-2H-pyran-3-yl)ethanamine are valuable scaffolds in medicinal chemistry and materials science. This document provides a comprehensive technical guide for the selective N-mono-alkylation of this primary amine. We delve into the chemical principles governing this transformation, focusing on the widely applicable and highly selective method of reductive amination. A less-selective alternative, direct alkylation, is also discussed. Detailed, field-proven protocols are provided for both methodologies, complete with insights into reaction monitoring, product purification, and characterization. This guide is designed to equip researchers with the necessary knowledge to successfully synthesize a diverse range of N-substituted 2-(tetrahydro-2H-pyran-3-yl)ethanamine derivatives.

Introduction: The Synthetic Challenge of Selective N-Alkylation

2-(Tetrahydro-2H-pyran-3-yl)ethanamine presents a primary amine functional group that is a key nucleophilic center for building molecular complexity. The direct alkylation of such primary amines using alkyl halides is often complicated by a lack of selectivity.[1] The product of the initial alkylation, a secondary amine, is typically more nucleophilic than the starting primary amine. This leads to a "runaway reaction" where the secondary amine competes for the alkylating agent, resulting in the formation of undesired tertiary amine and even quaternary ammonium salt byproducts.[1]

To overcome this inherent challenge, indirect methods that offer superior control over the reaction outcome are preferred. Reductive amination stands out as the premier strategy for the controlled and selective synthesis of secondary amines from primary amines.[2][3] This method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][5] This one-pot procedure is highly efficient, boasts a broad substrate scope, and effectively prevents over-alkylation, making it a cornerstone of modern synthetic chemistry.[2][6]

This guide will focus primarily on the robust reductive amination protocol, while also providing a controlled method for direct alkylation for specific applications.

Core Methodology: Reductive Amination

Reductive amination is a two-step process performed in a single pot. The first step is the formation of a hemiaminal by the nucleophilic attack of the amine on the carbonyl carbon, which then dehydrates to form an imine (or iminium ion under acidic conditions). The second step is the reduction of this C=N double bond by a selective reducing agent.

The Causality of Reagent Selection

The success of reductive amination hinges on the choice of the reducing agent. The ideal reagent must be capable of reducing the imine intermediate but be unreactive towards the starting carbonyl compound.[2]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.[4] Its reduced reactivity prevents the premature reduction of the carbonyl starting material, and it performs optimally in the slightly acidic conditions that favor imine formation.

-

Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent that is stable in weakly acidic conditions (pH 3-6) and selectively reduces the iminium ion over the carbonyl group.[2] However, due to the generation of toxic cyanide byproducts upon decomposition, it is often replaced by NaBH(OAc)₃ in modern applications.

-

Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can reduce many aldehydes and ketones directly.[7] Its use in reductive amination requires a stepwise procedure where the imine is pre-formed before the reducing agent is added, which can be less efficient than a one-pot process.[7]

Experimental Workflow for Reductive Amination

The following diagram illustrates the typical laboratory workflow for the N-alkylation of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine via reductive amination.

Caption: General workflow for reductive amination.

Detailed Protocol: Reductive Amination

This protocol describes a general procedure for the reaction of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine with an aldehyde or ketone.

Materials and Equipment:

-

2-(Tetrahydro-2H-pyran-3-YL)ethanamine

-

Aldehyde or Ketone (1.1 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Argon or nitrogen supply for inert atmosphere (optional but recommended)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reactant Preparation: To a clean, dry round-bottom flask, add 2-(Tetrahydro-2H-pyran-3-YL)ethanamine (1.0 eq.). Dissolve it in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 eq.) to the stirred solution at room temperature.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls or to drive the equilibrium, a dehydrating agent such as anhydrous MgSO₄ can be added. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting amine is fully consumed (typically 4-24 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer two more times with DCM. Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated secondary amine.[4]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9][10]

Mechanism of Reductive Amination

The diagram below outlines the key mechanistic steps involved in the reductive amination process.

Caption: Mechanism of reductive amination.

Alternative Method: Controlled Direct Alkylation

While generally less preferred due to the risk of over-alkylation, direct alkylation with an alkyl halide can be successful if careful stoichiometric control is maintained. This method is most suitable when the alkylating agent is precious or when reductive amination is not feasible.

Protocol: Selective Mono-Alkylation with Alkyl Halides

Key Principle: Use the primary amine in excess relative to the alkyl halide to increase the statistical probability that the halide will react with the more abundant starting material rather than the secondary amine product.

Materials:

-

2-(Tetrahydro-2H-pyran-3-YL)ethanamine (2.0 - 3.0 equivalents)

-

Alkyl halide (e.g., Iodide or Bromide) (1.0 equivalent)

-

A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (2.0 equivalents)

-

Solvent (e.g., Acetonitrile or DMF)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, dissolve 2-(Tetrahydro-2H-pyran-3-YL)ethanamine (2-3 eq.) and the base (2 eq.) in the chosen solvent.

-

Alkyl Halide Addition: Add the alkyl halide (1.0 eq.) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitoring: Monitor the consumption of the alkyl halide by TLC. Be vigilant for the formation of the dialkylated byproduct.[4]

-

Work-up: Once the alkyl halide is consumed, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts, dry over Na₂SO₄, concentrate, and purify by flash column chromatography. The excess primary amine starting material will also need to be separated.

Data Summary and Troubleshooting

The choice of carbonyl compound significantly impacts the reaction conditions required for successful reductive amination.

| Carbonyl Substrate | Relative Reactivity | Typical Reaction Time | Key Considerations |

| Aliphatic Aldehydes | High | 4-8 hours | Highly reactive; imine formation is rapid. |

| Aromatic Aldehydes | Medium | 8-16 hours | Conjugation slightly reduces electrophilicity. |

| Aliphatic Ketones | Medium-Low | 12-24 hours | Steric hindrance can slow imine formation. |

| Aromatic Ketones | Low | 24-48 hours | Both steric and electronic effects reduce reactivity. May require mild heating or a catalytic amount of acid (e.g., acetic acid). |

Troubleshooting Guide:

-

Slow or Incomplete Reaction:

-

Cause: Inefficient imine formation, often due to a sterically hindered ketone or presence of water.

-

Solution: Add a dehydrating agent (anhydrous MgSO₄) or a catalytic amount of acetic acid to promote imine formation. Ensure all reagents and solvents are anhydrous.

-

-

Formation of Alcohol Byproduct:

-

Cause: The reducing agent is reducing the carbonyl starting material. This is rare with NaBH(OAc)₃ but can occur with less selective hydrides.

-

Solution: Ensure the correct reducing agent is used. Add the reducing agent only after confirming imine formation via TLC/LC-MS.

-

-

Over-alkylation Observed (in Direct Alkylation):

-

Cause: The secondary amine product is reacting with the alkyl halide.

-

Solution: Increase the excess of the primary amine starting material. Add the alkyl halide more slowly and at a lower temperature to control the reaction rate.[4]

-

References

-

General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters - ACS Publications. Retrieved from [Link]

-

Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers, 64(4), 537–540. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PMC - NIH. Retrieved from [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- N-alkylation of amines. (n.d.). Google Patents.

-

Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. Retrieved from [Link]

-

The synthesis and transformations of substituted 2-hydroxy-3-dimethylaminopropenoates. The preparation of condensed 3-hydroxypyran-2-ones. (1998). Sci-Hub. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Retrieved from [Link]

- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents.

-

Recent Advances in Reductive Amination Catalysis and Its Applications. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis of New 3-Substituted 2H-Thiopyran Derivatives via (4 + 2) Cycloaddition Reactions Using Acceptor Substituted Enaminothiones. (n.d.). ResearchGate. Retrieved from [Link]

-

Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization. (2021). ACS Publications. Retrieved from [Link]

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). PMC - NIH. Retrieved from [Link]

-

N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. (2019). PubMed. Retrieved from [Link]

-

A Novel and Highly Stereoselective Synthesis of 2-substituted perhydrofuro[2,3-b]pyran Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

N-Methyl-1-[(2R)-tetrahydro-2H-pyran-2-yl]methanamine. (n.d.). Automated Topology Builder. Retrieved from [Link]

-

Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencescholar.us [sciencescholar.us]

- 10. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Guide to Protecting the Primary Amine of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine

In the intricate world of organic synthesis, particularly within the realm of pharmaceutical development, the strategic protection and deprotection of functional groups is a cornerstone of success. The primary amine of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine presents a common yet critical challenge. Its nucleophilic nature necessitates temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing robust protecting group strategies for this versatile building block.

The Imperative of Amine Protection

Primary amines are highly reactive functional groups, susceptible to a wide array of chemical transformations including acylation, alkylation, and oxidation.[1] In a multi-step synthesis, leaving a primary amine unprotected can lead to a cascade of undesired products, significantly reducing the yield of the target molecule and complicating purification processes. Protecting the amine group temporarily deactivates its nucleophilicity, allowing for selective reactions at other sites within the molecule.[2] This control is paramount in the construction of complex molecules, such as active pharmaceutical ingredients (APIs).

Selecting the Optimal Protecting Group: A Multifaceted Decision

The choice of a protecting group is not a one-size-fits-all decision. It requires careful consideration of the overall synthetic route and the chemical environment the molecule will be subjected to. The ideal protecting group for the primary amine of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine should exhibit the following characteristics:

-

Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions to avoid degradation of the starting material.

-

Stability: The protected amine must be stable to the reaction conditions of subsequent synthetic steps. This includes tolerance to a range of pH values, oxidizing and reducing agents, and other reagents.

-

Ease of Removal (Deprotection): The deprotection step should also be high-yielding and occur under conditions that do not affect other functional groups in the molecule.

-

Orthogonality: In complex syntheses with multiple protecting groups, it is crucial that each group can be removed selectively without affecting the others.[3][4] This concept of "orthogonal protection" is fundamental to modern organic synthesis.[5][]

This guide will focus on three widely employed and versatile amine protecting groups: tert-Butoxycarbonyl (Boc) , Carboxybenzyl (Cbz) , and 9-Fluorenylmethoxycarbonyl (Fmoc) . These carbamate-based protecting groups offer a range of stability profiles and deprotection methods, providing chemists with a powerful toolkit for their synthetic endeavors.[3][7][8]

Key Amine Protecting Groups: A Comparative Overview

| Protecting Group | Structure | Reagent for Protection | Protection Conditions | Deprotection Conditions | Key Advantages |

| Boc | Boc₂O | Base (e.g., NEt₃, NaOH) in an organic solvent or water.[9] | Strong acid (e.g., TFA, HCl).[3][7][10] | Stable to catalytic hydrogenation and mild base. | |

| Cbz | Cbz-Cl | Base (e.g., NaHCO₃, NEt₃) in an organic solvent or water.[11][12] | Catalytic hydrogenolysis (H₂, Pd/C).[7][12] | Stable to acidic and mildly basic conditions. | |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, pyridine) in an organic solvent.[13] | Base (e.g., piperidine in DMF).[7][13] | Stable to acidic conditions and catalytic hydrogenation. |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, field-proven methodologies for the protection and deprotection of the primary amine of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its stability under a wide range of conditions and its facile removal with strong acids.[3]

Protection Protocol:

-

Dissolve 2-(Tetrahydro-2H-pyran-3-YL)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (NEt₃, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected amine.

Deprotection Protocol:

-

Dissolve the Boc-protected amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[10]

-

Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC.

-

Upon completion, carefully remove the excess acid and solvent under reduced pressure.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

Mechanism of Boc Protection and Deprotection:

Caption: Boc protection and deprotection workflow.

Carboxybenzyl (Cbz) Protection

The Cbz group is another widely used protecting group, particularly valued for its stability to acidic and mildly basic conditions. Its removal via catalytic hydrogenolysis is a key feature.[7][12]

Protection Protocol:

-

Dissolve 2-(Tetrahydro-2H-pyran-3-YL)ethanamine (1.0 eq) in a mixture of an organic solvent (e.g., 1,4-dioxane or acetone) and water.

-

Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or sodium carbonate (Na₂CO₃, 2.0 eq).

-

Cool the mixture to 0 °C.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while vigorously stirring. It is crucial to maintain the pH between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization if chiral centers are present.[11]

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, perform an aqueous work-up. Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the Cbz-protected amine.

Deprotection Protocol:

-

Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the reaction mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

-

Stir the reaction at room temperature for 1-16 hours until the starting material is consumed (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[12]

Mechanism of Cbz Protection and Deprotection:

Caption: Fmoc protection and deprotection workflow.

Orthogonal Strategies in Action

The true power of these protecting groups is realized when they are used in concert in an orthogonal protection strategy. For instance, a molecule containing two different primary amines could have one protected with a Boc group and the other with a Cbz group. The Cbz group could be selectively removed by hydrogenolysis, leaving the Boc group intact for further transformations. Subsequently, the Boc group could be removed under acidic conditions. This level of control is indispensable in the synthesis of complex molecules like peptides and other natural products. [3][4]

Conclusion

The successful synthesis of complex molecules hinges on the judicious use of protecting groups. For the primary amine of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine, the Boc, Cbz, and Fmoc protecting groups offer a versatile and reliable set of tools. By understanding the specific reaction conditions for their introduction and removal, and by leveraging the principles of orthogonality, researchers can navigate complex synthetic pathways with precision and efficiency, ultimately accelerating the drug discovery and development process.

References

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

- Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (2019, October 8). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]

- Bartoli, M., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). WO2020039025A1 - Method for preparing 2-[(3r)-3-methylmorpholin-4-yl]-4-[1-methyl-1h-pyrazol-5-yl).

- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

- Cerkovnik, J., et al. (2018). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 23(10), 2549.. Molecules, 23(10), 2549.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. biosynth.com [biosynth.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]